molecular formula C7H9KN2O3 B6197548 potassium 5-tert-butyl-1,3,4-oxadiazole-2-carboxylate CAS No. 2247616-84-6

potassium 5-tert-butyl-1,3,4-oxadiazole-2-carboxylate

Cat. No.: B6197548
CAS No.: 2247616-84-6
M. Wt: 208.3
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Description

Potassium 5-tert-butyl-1,3,4-oxadiazole-2-carboxylate is a chemical compound with the molecular formula C7H11KN2O3 and a molecular weight of 210.27 g/mol . This compound is part of the oxadiazole family, which is known for its diverse applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium 5-tert-butyl-1,3,4-oxadiazole-2-carboxylate typically involves the reaction of tert-butyl hydrazine with carbon disulfide, followed by cyclization and subsequent reaction with potassium hydroxide . The reaction conditions often require a controlled temperature and inert atmosphere to ensure the desired product’s purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and optimize yield. The use of high-purity reagents and solvents is crucial to minimize impurities and ensure the final product’s quality.

Chemical Reactions Analysis

Types of Reactions

Potassium 5-tert-butyl-1,3,4-oxadiazole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while substitution reactions can produce a variety of functionalized oxadiazoles .

Scientific Research Applications

Potassium 5-tert-butyl-1,3,4-oxadiazole-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which potassium 5-tert-butyl-1,3,4-oxadiazole-2-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential enzymes. In medicinal chemistry, it may interact with specific receptors or enzymes, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium 5-tert-butyl-1,3,4-oxadiazole-2-carboxylate is unique due to its specific oxadiazole ring position, which can affect its chemical reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

CAS No.

2247616-84-6

Molecular Formula

C7H9KN2O3

Molecular Weight

208.3

Purity

95

Origin of Product

United States

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